molecular formula C22H21NO5S B5206145 5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B5206145
M. Wt: 411.5 g/mol
InChI Key: FSDFMAAANSLIOK-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound that has been widely studied for its potential use in various fields of research. This compound is a member of the thiazolidinedione class of drugs, which are known for their insulin-sensitizing and anti-diabetic properties.

Mechanism of Action

The mechanism of action of TZD involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. TZD acts as a PPARγ agonist, which leads to the activation of various downstream signaling pathways that result in improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth.
Biochemical and physiological effects:
The biochemical and physiological effects of TZD are diverse and depend on the specific research application. In diabetes research, TZD has been shown to improve glucose tolerance, reduce insulin resistance, and increase adiponectin levels. In cancer research, TZD has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In inflammation research, TZD has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using TZD in lab experiments is its well-established mechanism of action and extensive research history. This makes it a reliable and well-understood compound for use in various research applications. However, one limitation of TZD is its potential toxicity and side effects, which can vary depending on the specific research application and dosage used.

Future Directions

There are several future directions for TZD research, including the development of new TZD derivatives with improved efficacy and reduced toxicity, the investigation of TZD's potential use in other fields of research such as neurodegenerative diseases and cardiovascular disease, and the exploration of TZD's potential use in combination therapies with other drugs. Additionally, further research is needed to fully understand the molecular mechanisms underlying TZD's diverse effects and to identify new targets for TZD-based therapies.
Conclusion:
In conclusion, TZD is a synthetic compound that has been extensively studied for its potential use in various fields of research. Its well-established mechanism of action and diverse effects make it a promising compound for use in various research applications. However, its potential toxicity and side effects must be carefully considered in lab experiments. Future research directions for TZD include the development of new derivatives with improved efficacy and reduced toxicity, investigation of its potential use in other fields of research, and further exploration of its molecular mechanisms of action.

Synthesis Methods

The synthesis of TZD involves the reaction of 2,4-thiazolidinedione with 4-allyl-2-methoxyphenol and 2-(2-bromoethoxy)benzaldehyde in the presence of potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

TZD has been extensively studied for its potential use in various fields of research, including diabetes, cancer, and inflammation. In diabetes research, TZD has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. In cancer research, TZD has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, TZD has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5Z)-5-[[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-3-6-15-9-10-18(19(13-15)26-2)28-12-11-27-17-8-5-4-7-16(17)14-20-21(24)23-22(25)29-20/h3-5,7-10,13-14H,1,6,11-12H2,2H3,(H,23,24,25)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDFMAAANSLIOK-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

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